Methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate Methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate
Brand Name: Vulcanchem
CAS No.: 1368336-35-9
VCID: VC15997404
InChI: InChI=1S/C11H9NO3/c1-15-11(14)8-4-2-3-7-5-6-12-10(13)9(7)8/h2-6H,1H3,(H,12,13)
SMILES:
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol

Methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate

CAS No.: 1368336-35-9

Cat. No.: VC15997404

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate - 1368336-35-9

Specification

CAS No. 1368336-35-9
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
IUPAC Name methyl 1-oxo-2H-isoquinoline-8-carboxylate
Standard InChI InChI=1S/C11H9NO3/c1-15-11(14)8-4-2-3-7-5-6-12-10(13)9(7)8/h2-6H,1H3,(H,12,13)
Standard InChI Key ROENEBOLKDRRQM-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=CC2=C1C(=O)NC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an isoquinoline backbone fused with a ketone group at position 1 and a methyl ester moiety at position 8. The canonical SMILES representation COC(=O)C1=CC=CC2=C1C(=O)NC=C2\text{COC(=O)C1=CC=CC2=C1C(=O)NC=C2} highlights the ester (-COOCH3\text{-COOCH}_3) and lactam (-N-C=O\text{-N-C=O}) functionalities. The planar aromatic system facilitates π-π stacking interactions, while the electron-withdrawing ketone and ester groups influence its reactivity in electrophilic substitutions.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct proton environments:

  • Aromatic protons: Resonances between δ\delta 7.4–8.3 ppm, consistent with deshielded protons adjacent to electron-withdrawing groups .

  • Methyl ester: A singlet near δ\delta 3.9 ppm for the -OCH3\text{-OCH}_3 group.

  • Lactam proton: A broad signal around δ\delta 10.9 ppm, indicative of hydrogen bonding .

The infrared (IR) spectrum would show stretches for C=O\text{C=O} (lactam: ~1680 cm1^{-1}; ester: ~1720 cm1^{-1}) and N-H\text{N-H} (~3200 cm1^{-1}).

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves multi-step protocols starting from simpler aromatic precursors. A representative method for analogous compounds involves:

  • Cyclization: Formation of the isoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions. For example, β-phenylethylamine derivatives may undergo cyclization using phosphorus oxychloride.

  • Esterification: Introduction of the methyl ester group via Fischer esterification or methylation of a carboxylic acid intermediate. Source details a related procedure where methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate is hydrolyzed to the carboxylic acid using NaOH in tetrahydrofuran (THF)-methanol, followed by acidification .

Optimization Challenges

  • Regioselectivity: Controlling the position of substituents during cyclization remains challenging. Copper-mediated C-H activation, as described in source , offers a potential pathway for direct functionalization but requires precise catalyst tuning .

  • Yield Improvements: Reported yields for similar compounds range from 60–80%, with losses occurring during purification due to the compound’s polar nature .

Reactivity and Chemical Modifications

Electrophilic Substitution

The electron-deficient aromatic ring undergoes nitration and sulfonation at position 5 or 6, guided by the directing effects of the ketone and ester groups. For instance, nitration of methyl 2-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (a structural analog) produces nitro derivatives at position 6.

Nucleophilic Additions

The lactam carbonyl is susceptible to nucleophilic attack. Reactions with Grignard reagents or hydride donors (e.g., NaBH4\text{NaBH}_4) can reduce the ketone to a secondary alcohol, though this may destabilize the aromatic system.

Functional Group Interconversions

  • Ester Hydrolysis: Treatment with aqueous NaOH converts the methyl ester to a carboxylic acid, as demonstrated in source for a related compound .

  • Amide Formation: Coupling the carboxylic acid with amines using EDC/HOBt\text{EDC/HOBt} yields amide derivatives, expanding structural diversity for pharmacological screening.

Applications in Drug Discovery

Lead Compound Optimization

The methyl ester serves as a prodrug moiety, improving oral bioavailability. Hydrolysis in vivo releases the active carboxylic acid, as seen in NSAID derivatives .

Structure-Activity Relationship (SAR) Studies

Modifications at positions 1, 4, and 8 influence potency:

  • Position 1: Replacement of the ketone with a thione increases lipid solubility but reduces hydrogen-bonding capacity.

  • Position 8: Bulky substituents enhance target selectivity but may hinder metabolic clearance.

Future Directions and Challenges

Mechanistic Studies

Elucidating the compound’s molecular targets requires proteomics and crystallography studies. Source highlights copper-mediated coupling as a tool for generating analogs with modified binding affinities .

Toxicity Profiling

Current data lack in vivo toxicity assessments. Acute oral toxicity (LD50_{50}) and hepatotoxicity studies in rodent models are critical for preclinical development.

Synthetic Methodology Advancements

Flow chemistry and photoredox catalysis could streamline synthesis, reducing reaction times and improving yields .

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